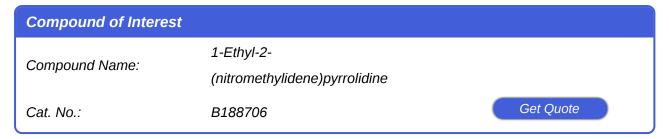


An In-depth Technical Guide to 1-Ethyl-2-(nitromethylidene)pyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2-(nitromethylidene)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with an ethyl group at the nitrogen atom and a nitromethylidene group at the 2-position. This molecule is of interest to the scientific community due to its neuroactive properties, acting as a fast-acting neurotoxicant.[1] Its mechanism of action involves the antagonism of postsynaptic nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of **1-Ethyl-2-(nitromethylidene)pyrrolidine**, intended to serve as a foundational resource for researchers in pharmacology and drug development. While specific quantitative biological data for this compound is limited in publicly available literature, this guide furnishes detailed experimental protocols for its synthesis and contextualizes its biological activity within the broader class of nitromethylene insecticides and nAChR modulators.

Chemical and Physical Properties

1-Ethyl-2-(nitromethylidene)pyrrolidine is a small molecule with the chemical formula $C_7H_{12}N_2O_2$ and a molecular weight of 156.18 g/mol .[1][2] Its structure combines the saturated heterocyclic pyrrolidine ring with the electron-withdrawing nitromethylidene group, rendering the molecule with specific reactivity and biological characteristics.



Property	Value	Source
Molecular Formula	C7H12N2O2	PubChem[1]
Molecular Weight	156.18 g/mol	PubChem[1]
CAS Number	26171-04-0	Benchchem[2]
IUPAC Name	(2Z)-1-ethyl-2- (nitromethylidene)pyrrolidine	PubChem[1]
Predicted LogP	1.2	PubChem[1]
Appearance	Powder	Benchchem[2]

Predicted Spectroscopic Data:

While experimental spectra for **1-Ethyl-2-(nitromethylidene)pyrrolidine** are not widely available, predicted Nuclear Magnetic Resonance (NMR) data can provide insight into its structural features.

¹H NMR (Predicted)[2]

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
=CH-NO ₂	~7.0 - 7.5	Singlet (s)
N-CH ₂ (ring)	~3.3 - 3.6	Triplet (t)
N-CH ₂ (ethyl)	~3.2 - 3.5	Quartet (q)
Ring-CH ₂ -CH ₂ -N	~2.0 - 2.3	Multiplet (m)
Ring-CH ₂ -C=	~2.8 - 3.1	Triplet (t)
-CH₃ (ethyl)	~1.1 - 1.3	Triplet (t)

¹³C NMR (Predicted)[2]



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C=CH-NO ₂	~150 - 155
=CH-NO ₂	~115 - 120
N-CH ₂ (ring)	~50 - 55
N-CH ₂ (ethyl)	~45 - 50
Ring-CH ₂ -CH ₂ -N	~30 - 35
Ring-CH ₂ -C=	~25 - 30
-CH ₃ (ethyl)	~12 - 15

Synthesis Protocols

The synthesis of **1-Ethyl-2-(nitromethylidene)pyrrolidine** typically starts from 1-ethyl-2-pyrrolidinone. A common and effective method involves a Vilsmeier-Haack type reaction to activate the lactam, followed by condensation with nitromethane.[2]

Synthesis via Vilsmeier Reagent Intermediate

This protocol is adapted from a patented method which reports a high yield of over 70%.

Experimental Protocol:

- Vilsmeier Reagent Formation: In a reaction vessel, dissolve 1-ethyl-2-pyrrolidinone (1.0 eq) in a suitable solvent such as chloroform. Cool the mixture to 0-10 °C.
- Slowly add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (1.1 eq) to the solution while maintaining the temperature between 0-10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours to form the Vilsmeier salt intermediate.
- Condensation with Nitromethane: In a separate flask, prepare a solution of nitromethane (1.2 eq) in methanol.



- Add the previously formed Vilsmeier salt intermediate to the nitromethane solution.
- Cool the mixture to 0-10 °C and add a solution of sodium methoxide in methanol (2.6 eq) dropwise, ensuring the temperature remains between 5-10 °C.
- After the addition, slowly warm the reaction mixture to reflux and maintain for 3-5 hours.
- Work-up and Isolation: After the reaction is complete, remove the methanol by distillation.
- Cool the residue to induce crystallization of the product, 1-Ethyl-2-(nitromethylidene)pyrrolidine.
- Isolate the product by filtration and dry.

Logical Workflow for Synthesis:

Synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine Workflow.

Reduction to 2-Aminomethyl-1-ethylpyrrolidine

1-Ethyl-2-(nitromethylidene)pyrrolidine can be reduced to form 2-aminomethyl-1-ethylpyrrolidine, a key intermediate for the synthesis of some pharmaceutical compounds. An electrolytic reduction method has been described with a high yield.

Experimental Protocol:

- Electrolytic Cell Setup: Use a divided electrolytic cell with a copper cathode and a palladium or platinum anode.
- Electrolyte:
 - Anode chamber: A saturated aqueous solution of sodium carbonate.
 - Cathode chamber: A mixture of a 2N aqueous sodium carbonate solution and methanol.
- Pre-electrolysis: Pass carbon dioxide through the catholyte and conduct pre-electrolysis for several minutes.
- · Reduction:



- Add 1-Ethyl-2-(nitromethylidene)pyrrolidine powder (e.g., 1.56 g) to the cathode chamber.
- Apply a constant current (e.g., 1 Ampere) for approximately 2.5 hours with stirring at 20-23
 °C.
- Continue to pass carbon dioxide through the catholyte during the electrolysis.
- Work-up and Isolation:
 - After the electrolysis, acidify the catholyte solution with dilute hydrochloric acid.
 - Remove the methanol by distillation under reduced pressure.
 - Further purification steps (e.g., extraction and distillation) will yield oily 2-aminomethyl-1-ethylpyrrolidine.

Biological Activity and Mechanism of Action Neurotoxicity and Nicotinic Acetylcholine Receptor Antagonism

1-Ethyl-2-(nitromethylidene)pyrrolidine is classified as a fast-acting neurotoxicant.[1] The neurotoxicity of nitromethylene compounds is attributed to their action as antagonists at postsynaptic nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems.

The proposed mechanism involves the binding of **1-Ethyl-2-(nitromethylidene)pyrrolidine** to the nAChR, which prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and activating the receptor. This blockade of nAChR function disrupts normal neurotransmission, leading to both excitatory and depressant effects, and ultimately, neurotoxicity.[1]

Signaling Pathway of nAChR Antagonism:

Proposed mechanism of nAChR antagonism.

Quantitative Biological Data



As of the latest literature review, specific quantitative data on the binding affinity (e.g., K_i values) or functional inhibition (e.g., IC₅₀ values) of **1-Ethyl-2-(nitromethylidene)pyrrolidine** at various nAChR subtypes are not readily available in public databases. However, for context, other pyrrolidine-based ligands have been shown to bind to nAChRs with affinities ranging from nanomolar to micromolar concentrations. The biological potency of **1-Ethyl-2-(nitromethylidene)pyrrolidine** would need to be determined experimentally.

Recommended Experimental Protocols for Biological Evaluation

To elucidate the specific pharmacological profile of **1-Ethyl-2-(nitromethylidene)pyrrolidine**, the following in vitro assays are recommended.

Radioligand Binding Assays

This assay determines the affinity of the compound for specific nAChR subtypes.

Experimental Protocol:

- Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α7).
- Assay Buffer: Use a suitable buffer, such as phosphate-buffered saline (PBS).
- Competition Binding:
 - Incubate the cell membranes with a known radiolabeled nAChR ligand (e.g., [3 H]-epibatidine or [125 I]-α-bungarotoxin for α7).
 - Add increasing concentrations of 1-Ethyl-2-(nitromethylidene)pyrrolidine.
 - Incubate to allow binding to reach equilibrium.
- Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.



 Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the K₁ value using the Cheng-Prusoff equation.

Functional Assays (Calcium Influx Assay)

This assay measures the ability of the compound to inhibit nAChR function upon agonist stimulation.

Experimental Protocol:

- Cell Culture: Culture cells stably expressing the nAChR subtype of interest in a multi-well plate.
- Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Incubation: Incubate the cells with varying concentrations of 1-Ethyl-2-(nitromethylidene)pyrrolidine.
- Agonist Stimulation: Add a known nAChR agonist (e.g., nicotine or acetylcholine) to stimulate the receptors.
- Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
- Data Analysis: Determine the IC₅₀ value for the inhibition of the agonist-induced calcium influx.

Experimental Workflow for Biological Evaluation:

Workflow for the biological evaluation of the compound.

Conclusion

1-Ethyl-2-(nitromethylidene)pyrrolidine is a neuroactive compound with a clear mechanism of action as a nicotinic acetylcholine receptor antagonist. While its synthesis is well-documented, a significant gap exists in the public domain regarding its specific quantitative



pharmacological data. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the synthesis and biological properties of this and related compounds. Such studies will be crucial in fully characterizing its potential applications and risks in the fields of pharmacology and toxicology.

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